molecular formula C15H13FN2O4S B2512949 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline CAS No. 1024790-72-4

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline

Cat. No.: B2512949
CAS No.: 1024790-72-4
M. Wt: 336.34
InChI Key: ZZKQBVPHTDTSET-XNTDXEJSSA-N
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Description

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline is a synthetic organic compound with the CAS Registry Number 1024790-72-4. Its molecular formula is C15H13FN2O4S, and it has a molecular weight of 336.34 g/mol . The compound is characterized by its distinct structure featuring a fluoroaniline group linked via a (E)-2-(tosyl)-2-nitroethenyl bridge, which incorporates sulfonyl and nitro functional groups. This combination of features makes it a compound of interest in various research fields, including organic synthesis methodology and the development of new sulfonyl-based entities . The presence of the sulfonyl group is a key motif found in many compounds studied for pharmaceutical applications . Furthermore, the incorporation of a fluorine atom is a common strategy in medicinal chemistry and materials science, as it can significantly influence a molecule's lipophilicity, metabolic stability, and electronic properties . This product is supplied with a purity of not less than 97% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-11-2-8-14(9-3-11)23(21,22)15(18(19)20)10-17-13-6-4-12(16)5-7-13/h2-10,17H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKQBVPHTDTSET-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the aromatic ring.

    Coupling Reaction: The final step involves coupling the modified aromatic ring with an aniline derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-aminoethenyl]aniline.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules. Its functional groups facilitate various chemical transformations, such as:

  • Sulfonylation : The introduction of sulfonyl groups into other aromatic compounds.
  • Coupling Reactions : Combining with other aniline derivatives to create new compounds with enhanced properties.

Research indicates that 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline may exhibit significant biological activity :

  • Antimicrobial Properties : Investigated for its potential to inhibit bacterial growth.
  • Anticancer Activity : Studies are ongoing to evaluate its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis or inhibit cell proliferation.

Medicinal Chemistry

The compound is under exploration for its potential use in drug development :

  • Target Interaction Studies : Research involves assessing how the compound interacts with specific enzymes and receptors, which could lead to the development of new therapeutic agents.
  • Pharmacological Studies : Evaluating its safety and efficacy profile through toxicity assessments and pharmacokinetic studies.

Industrial Applications

In addition to its research applications, the compound is utilized in the production of:

  • Dyes and Pigments : Due to its vibrant color properties derived from the nitro and sulfonyl groups.
  • Agrochemicals : Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target : 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline Not explicitly provided 4-fluoroaniline, (E)-nitroethenyl, 4-methylphenylsulfonyl Hypothesized poor solubility due to sulfonyl and nitro groups; potential high logP
4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline C₁₉H₃₀N₂O₂S 350.52 (Z)-nitroethenyl, methylsulfanyl Higher molar mass due to decyl chain; Z-isomer may alter reactivity
N,N-diethyl-2-fluoro-4-(2-nitroethenyl)aniline C₁₂H₁₅FN₂O₂ 238.26 Diethylamino, (E)-nitroethenyl LogP = 3.44; nitroethenyl enhances electrophilicity
N-ethyl-2-fluoro-4-(methylsulfonyl)aniline C₉H₁₂FNO₂S 217.26 Methylsulfonyl, ethylamino Sulfonyl group improves stability; used in crystallography studies
4-Fluoro-2-nitroaniline C₆H₅FN₂O₂ 156.11 4-fluoro, 2-nitro High toxicity; used as a synthetic intermediate

Key Research Findings

Stereochemical Influence : The (E)-configuration of the nitroethenyl group in the target compound may enhance electrophilic reactivity compared to (Z)-isomers like 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline .

Metabolic Stability : Sulfonyl groups, as in N-ethyl-2-fluoro-4-(methylsulfonyl)aniline , improve resistance to oxidative degradation, a desirable trait in drug design .

Safety Concerns : Nitroanilines like 4-fluoro-2-nitroaniline require stringent handling due to inhalation and dermal toxicity risks, likely applicable to the target compound .

Biological Activity

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline, a compound with significant pharmacological interest, has been studied for its biological activity in various contexts. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a fluorine atom and a sulfonamide group, which contributes to its reactivity and interaction with biological targets. The molecular formula is C14H14FN3O4SC_{14}H_{14}FN_3O_4S, with a specific focus on the following structural components:

  • Fluorine Substitution : The presence of fluorine can enhance lipophilicity and alter pharmacokinetic properties.
  • Sulfonamide Group : Known for its role in antibacterial activity and enzyme inhibition.
  • Nitroethenyl Moiety : Implicated in various biological interactions, particularly in cancer research.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, impacting metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
  • Antitumor Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival.

Pharmacological Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • Dopamine Transporter (DAT) Inhibition : Research indicates that derivatives of similar structures can act as atypical DAT inhibitors, providing insight into their use in treating psychostimulant abuse disorders .
  • Binding Affinity Studies : Comparative binding studies reveal that modifications to the compound's structure can significantly affect its affinity for various receptors, including serotonin transporters and sigma receptors .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A series of experiments demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
  • Case Study on Antitumor Effects :
    • In vitro studies showed that the compound induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity.

Table 1: Biological Activity Summary

Biological ActivityObserved EffectReference
Enzyme InhibitionCarbonic anhydrase inhibition
Antimicrobial ActivityEffective against E. coli, S. aureus
Antitumor ActivityInduced apoptosis in MCF-7 cells

Table 2: Binding Affinity Comparison

CompoundDAT Ki (nM)SERT Ki (nM)Sigma 1 Ki (nM)
4-fluoro-N-[(E)-2-(4-methylphenyl)...23030050
Modified Derivative A2315030
Modified Derivative B4520025

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with sulfonylation of 4-methylbenzenesulfonyl chloride to form the nitroethenyl intermediate. Subsequent coupling with 4-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) facilitates the formation of the (E)-configured double bond. Optimization includes temperature control (60–80°C) and inert atmosphere (N₂) to prevent side reactions. Continuous flow reactors may enhance scalability and purity .
  • Key Considerations : Monitor stereochemistry via NOESY NMR to confirm the (E)-configuration, as isomerization can occur under acidic/basic conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

  • Methodology :

  • NMR : ¹H/¹³C NMR for confirming aromatic substitution patterns and sulfonyl/nitro group integration. ¹⁹F NMR is critical for verifying fluorine substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect potential impurities (e.g., nitro group reduction byproducts).
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (asymmetric NO₂ stretch) and ~1150 cm⁻¹ (sulfonyl S=O stretch) validate functional groups .
    • Data Interpretation : Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities in overlapping signals .

Q. What are the dominant reactivity patterns of this compound in substitution and addition reactions?

  • Methodology : The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the aniline ring’s meta position. The sulfonyl group enhances stability against nucleophilic substitution but may participate in elimination under harsh conditions. Test reactivity with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMSO) at controlled pH .
  • Case Study : Reduction of the nitro group (e.g., H₂/Pd-C) yields an amine derivative, useful for further functionalization .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in nitro/sulfonyl groups) be resolved during X-ray diffraction analysis?

  • Methodology : Use high-resolution single-crystal X-ray data (≤0.8 Å) and refinement tools like SHELXL. Apply restraints/constraints for disordered regions (e.g., nitro group orientation). Validate with Hirshfeld surface analysis to assess intermolecular interactions influencing disorder .
  • Example : For similar compounds, partial occupancy modeling and dynamic disorder analysis improved refinement reliability .

Q. What catalytic systems optimize the compound’s participation in cross-coupling reactions (e.g., Suzuki-Miyaura), and how do electronic effects influence reactivity?

  • Methodology : Screen palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., SPhos) in toluene/EtOH. The sulfonyl group’s electron-withdrawing effect may reduce aryl halide activation; thus, microwave-assisted heating (100–120°C) enhances reaction rates. Monitor via TLC/GC-MS .
  • Data Contradiction : While nitro groups typically deactivate aryl halides, steric effects from the sulfonyl substituent may unexpectedly enhance coupling efficiency in certain substrates .

Q. How can HPLC-MS methods be tailored to detect and quantify degradation products (e.g., nitro reduction or sulfonamide cleavage)?

  • Methodology : Develop a reversed-phase HPLC method with a C18 column and gradient elution (ACN/water + 0.1% formic acid). Use tandem MS (MS/MS) to identify degradation products via fragmentation patterns. Validate method robustness using forced degradation studies (acid/base/oxidative stress) .
  • Case Study : For related nitroaromatics, impurities like 4-fluoroaniline (from nitro reduction) were quantified with LOD <0.1% using optimized ion-pairing conditions .

Q. What computational approaches predict the compound’s biological activity (e.g., enzyme inhibition), and how can in vitro assays validate these models?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., tyrosine kinases), prioritizing the nitroethenyl group’s electrostatic interactions. Validate via enzyme inhibition assays (e.g., fluorescence-based kinase activity assays) at varying concentrations (1–100 μM). Compare with structurally similar inhibitors .
  • Challenge : False positives may arise due to aggregation artifacts; include detergent controls (e.g., 0.01% Triton X-100) in assays .

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